Cas no 17232-50-7 (1,3-Dioxolo[4,5-h]quinolin-8(9H)-one,6-methoxy-9-methyl-7-(3-methyl-2-buten-1-yl)-)
![1,3-Dioxolo[4,5-h]quinolin-8(9H)-one,6-methoxy-9-methyl-7-(3-methyl-2-buten-1-yl)- structure](https://it.kuujia.com/scimg/cas/17232-50-7x500.png)
17232-50-7 structure
Nome del prodotto:1,3-Dioxolo[4,5-h]quinolin-8(9H)-one,6-methoxy-9-methyl-7-(3-methyl-2-buten-1-yl)-
1,3-Dioxolo[4,5-h]quinolin-8(9H)-one,6-methoxy-9-methyl-7-(3-methyl-2-buten-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Dioxolo[4,5-h]quinolin-8(9H)-one,6-methoxy-9-methyl-7-(3-methyl-2-buten-1-yl)-
- 6-methoxy-9-methyl-7-(3-methylbut-2-enyl)-[1,3]dioxolo[4,5-h]quinolin-8-one
- pteleprenine
- 6-methoxy-9-methyl-7-(3-methylbut-2-en-1-yl)[1,3]dioxolo[4,5-h]quinolin-8(9H)-one
- DTXSID30169255
- 17232-50-7
- 6-Methoxy-9-methyl-7-(3-methylbut-2-en-1-yl)-[1,3]dioxolo[4,5-h]quinolin-8(9H)-one
-
- Inchi: InChI=1S/C17H19NO4/c1-10(2)5-6-12-15(20-4)11-7-8-13-16(22-9-21-13)14(11)18(3)17(12)19/h5,7-8H,6,9H2,1-4H3
- Chiave InChI: VCWHRRGGVPCIEU-UHFFFAOYSA-N
- Sorrisi: COC1=C(C/C=C(\C)/C)C(=O)N(C)C2C3OCOC=3C=CC1=2
Proprietà calcolate
- Massa esatta: 301.13147
- Massa monoisotopica: 301.131408
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 3
- Complessità: 521
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 48
Proprietà sperimentali
- Densità: 1.25
- Punto di ebollizione: 431.5°Cat760mmHg
- Punto di infiammabilità: 214.8°C
- Indice di rifrazione: 1.599
- PSA: 48
1,3-Dioxolo[4,5-h]quinolin-8(9H)-one,6-methoxy-9-methyl-7-(3-methyl-2-buten-1-yl)- Letteratura correlata
-
1. Book reviews
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
Categorie correlate
- Prodotti naturali e estratti Estratti di piante a base di piante Esenbeckia gialla
- Solventi e chimici organici Composti organici Composti eterociclici organici Chinoline e derivati idrochinoni
- Solventi e chimici organici Composti organici Composti eterociclici organici Chinoline e derivati Chinoloni e derivati idrochinoni
17232-50-7 (1,3-Dioxolo[4,5-h]quinolin-8(9H)-one,6-methoxy-9-methyl-7-(3-methyl-2-buten-1-yl)-) Prodotti correlati
- 1437434-09-7(7-Bromo-3-chloro-5-methyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide)
- 2172215-81-3(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidopropanoic acid)
- 861234-78-8(N'-(4-methoxyphenyl)-N-(2-methylphenyl)methylethanediamide)
- 478029-48-0(2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo2,1-b1,3benzothiazole-3-carbaldehyde)
- 909873-84-3(4-bromo-7-methyl-1H-indole-2-carboxylic acid)
- 76165-18-9(4-amino-3-chloropyridine-2-carboxylic acid)
- 2639423-70-2(4-(benzyloxy)carbonyl-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid)
- 2021331-50-8(1-(ethoxymethyl)cycloheptane-1-carbaldehyde)
- 2755719-35-6(3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide)
- 1780540-76-2(tert-butyl 4-(2-aminoethyl)-3,3-dimethylpiperidine-1-carboxylate)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso
